molecular formula C8H10N4O3 B13688190 1-(5-Methoxy-2-nitrophenyl)guanidine

1-(5-Methoxy-2-nitrophenyl)guanidine

Katalognummer: B13688190
Molekulargewicht: 210.19 g/mol
InChI-Schlüssel: WUVUUQBZSGNWRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Methoxy-2-nitrophenyl)guanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a methoxy-nitrophenyl ring

Vorbereitungsmethoden

The synthesis of 1-(5-Methoxy-2-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 5-methoxy-2-nitroaniline with cyanamide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired guanidine derivative . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Analyse Chemischer Reaktionen

1-(5-Methoxy-2-nitrophenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 1-(5-Methoxy-2-aminophenyl)guanidine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction and strong oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(5-Methoxy-2-nitrophenyl)guanidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties

Wirkmechanismus

The mechanism of action of 1-(5-Methoxy-2-nitrophenyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds with biological molecules, influencing their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

1-(5-Methoxy-2-nitrophenyl)guanidine can be compared with other guanidine derivatives such as:

  • 1-(2-Methyl-5-nitrophenyl)guanidine
  • 1-(2-Nitrophenyl)guanidine

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of the methoxy group in this compound makes it unique, potentially enhancing its solubility and interaction with biological targets .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials and therapeutic agents.

Eigenschaften

Molekularformel

C8H10N4O3

Molekulargewicht

210.19 g/mol

IUPAC-Name

2-(5-methoxy-2-nitrophenyl)guanidine

InChI

InChI=1S/C8H10N4O3/c1-15-5-2-3-7(12(13)14)6(4-5)11-8(9)10/h2-4H,1H3,(H4,9,10,11)

InChI-Schlüssel

WUVUUQBZSGNWRO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])N=C(N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.